A Senior Application Scientist's Technical Guide to 1-Methylindolin-5-amine dihydrochloride: Synthesis, Characterization, and Application
A Senior Application Scientist's Technical Guide to 1-Methylindolin-5-amine dihydrochloride: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) framework is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational core for a wide array of therapeutic agents.[1] The structural rigidity of the bicyclic system, combined with the electronic properties of the fused benzene ring and the pyrrolidine nitrogen, offers a unique three-dimensional topography for molecular recognition. The indoline moiety is a cornerstone in the development of drugs targeting cancer, bacterial infections, and inflammatory diseases.[1]
1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6) represents a key strategic intermediate in this field. It provides researchers with a stable, versatile building block containing the core 1-methylindoline structure and a reactive primary amine at the C-5 position. This amine serves as a crucial synthetic handle for introducing a vast range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth technical overview of its synthesis, analytical characterization, core applications, and safe handling protocols, tailored for professionals in chemical research and drug development.
PART 1: Chemical Identity and Physicochemical Properties
1-Methylindolin-5-amine dihydrochloride is the stable salt form of the parent free base. The dihydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, higher melting point, and improved solubility in polar protic solvents compared to the free amine, which can be susceptible to aerial oxidation.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-amine; dihydrochloride | [2] |
| CAS Number | 1240527-25-6 | [2] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | Typically an off-white to beige solid | [3] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. | [4] |
PART 2: A Plausible Multi-Step Synthesis Pathway
The following workflow represents a robust and field-proven synthetic strategy.
Caption: A plausible four-step synthetic workflow for 1-Methylindolin-5-amine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Acetyl-5-nitroindoline The N-acetyl group serves a dual purpose: it protects the nitrogen and acts as a para-directing group, ensuring the incoming nitro group is installed at the desired C-5 position of the benzene ring.[5]
-
To a stirred solution of 1-acetylindoline in concentrated sulfuric acid, cooled to 0°C in an ice bath, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
The reaction is stirred at low temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 1-acetyl-5-nitroindoline.
Step 2: Synthesis of 1-Methyl-5-nitroindoline This step involves removing the acetyl protecting group and subsequently introducing the methyl group onto the indoline nitrogen.
-
Deacetylation: The 1-acetyl-5-nitroindoline is hydrolyzed by refluxing in an aqueous acidic solution (e.g., 3M HCl) until the reaction is complete.[5] After cooling and neutralization, the 5-nitroindoline intermediate can be extracted.
-
N-Methylation: The resulting 5-nitroindoline is dissolved in a suitable solvent like methanol. Formaldehyde (37% aqueous solution) is added, followed by the portion-wise addition of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This Eschweiler-Clarke type reaction is a standard method for N-methylation of secondary amines. The reaction is monitored by TLC, and upon completion, the product is isolated via extraction and purified by column chromatography.
Step 3: Reduction of 1-Methyl-5-nitroindoline to 1-Methylindolin-5-amine The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is often the cleanest and most efficient method.
-
1-Methyl-5-nitroindoline is dissolved in ethanol or methanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50 psi).
-
The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
The catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 1-Methylindolin-5-amine free base.[6]
Step 4: Formation of 1-Methylindolin-5-amine dihydrochloride Conversion to the dihydrochloride salt enhances stability and simplifies handling.
-
The crude free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
A solution of hydrogen chloride (2 equivalents) in the same solvent is added dropwise with stirring.
-
The dihydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
PART 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. While a published spectrum for this specific compound is unavailable, the expected chemical shifts can be reliably predicted based on extensive data for analogous structures.[6][7]
Expected ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts:
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| N-CH₃ | Singlet | ~2.7 - 2.9 | A characteristic sharp singlet for an N-methyl group on an indoline ring.[7] |
| C2-H₂ | Triplet | ~3.0 - 3.2 | Aliphatic protons adjacent to the aromatic ring, coupled to C3-H₂. |
| C3-H₂ | Triplet | ~3.4 - 3.6 | Aliphatic protons adjacent to the nitrogen, deshielded by the electronegative atom and coupled to C2-H₂. |
| C6-H | Doublet | ~6.8 - 7.0 | Aromatic proton ortho to the C5-amine group. |
| C7-H | Doublet | ~7.1 - 7.3 | Aromatic proton meta to the C5-amine group. |
| C4-H | Singlet | ~7.3 - 7.5 | Aromatic proton ortho to the C5-amine group and adjacent to the pyrrolidine ring fusion point. |
| NH₃⁺ (both amines) | Broad Singlet | ~8.0 - 10.0 | Protons on the protonated amine groups. The signal is often broad and its position is concentration-dependent. It will disappear upon D₂O exchange.[7] |
Expected ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts: Key signals would include the N-CH₃ carbon around 30-35 ppm, the two aliphatic carbons (C2, C3) between 25-55 ppm, and six distinct aromatic carbon signals in the 110-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretching: A broad band in the 2400-3200 cm⁻¹ region is characteristic of the amine salt (R-NH₃⁺).
-
C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
-
N-H Bending: A peak around 1500-1600 cm⁻¹ is expected for the N-H bending of the ammonium groups.[7]
-
Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be used to confirm the molecular weight. The expected mass for the free base (C₉H₁₂N₂) would be observed as the [M+H]⁺ ion at m/z 149.1073.
PART 4: Applications in Drug Discovery
1-Methylindolin-5-amine dihydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the C-5 amine, which provides a reactive site for building out more complex molecules.
Caption: Role of 1-Methylindolin-5-amine as a versatile synthetic intermediate.
Key Research Areas:
-
LSD1 Inhibitors for Oncology: Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology, particularly for acute myeloid leukemia (AML). Potent inhibitors of LSD1 often feature a core amine structure that mimics the substrate lysine. Indolin-5-yl-cyclopropanamine derivatives have been designed as highly selective LSD1 inhibitors.[8] 1-Methylindolin-5-amine serves as an excellent starting point for synthesizing such compounds, where the 5-amino group can be elaborated into the required pharmacophore.
-
Dual 5-LOX/sEH Inhibitors for Inflammation: The arachidonic acid cascade is a central pathway in inflammation. Dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is a promising strategy to both block the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids.[9] Indoline-based compounds have emerged as potent dual inhibitors, and 1-Methylindolin-5-amine provides a scaffold to which functionalities like thioureas can be attached to optimize binding at both enzyme active sites.[10]
PART 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Methylindolin-5-amine dihydrochloride is not publicly available, a reliable safety profile can be constructed from data on analogous amine hydrochlorides and indole derivatives.[2][4]
-
Hazard Classification: Based on related compounds, it should be handled as a substance that is potentially harmful if swallowed and causes skin and serious eye irritation.[4] If handled as a fine powder, it may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If significant dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
-
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
The compound is likely hygroscopic; protect from moisture.[4]
-
References
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- Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). An efficient conversion of 5-nitroisatin into 5-nitroindole derivative. Bioorganic & Medicinal Chemistry Letters, 11(6), 829–832.
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